molecular formula C13H8O5 B1664532 1,3,5-Trihydroxyxanthone CAS No. 6732-85-0

1,3,5-Trihydroxyxanthone

Cat. No. B1664532
CAS RN: 6732-85-0
M. Wt: 244.2 g/mol
InChI Key: XESIWQIMUSNPRO-UHFFFAOYSA-N
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Description

1,3,5-Trihydroxyxanthone is a highly cytotoxic natural compound against a range of bacteria and yeasts . It is a secondary metabolite found in higher plants, such as Clusiaceae, Hypericaceae, and Gentianaceae .


Synthesis Analysis

The biosynthesis of xanthones in plants initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds, this compound (1,3,5-THX) or 1,3,7-THX, the core precursors for xanthones in most plants .


Molecular Structure Analysis

The molecular formula of this compound is C13H8O5 . Its exact mass is 244.04 and the molecular weight is 244.202 .


Chemical Reactions Analysis

The biosynthetic pathway of this compound involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .


Physical And Chemical Properties Analysis

The density of this compound is 1.6±0.1 g/cm3 . Its boiling point is 525.8±29.0 °C at 760 mmHg . The vapour pressure is 0.0±1.4 mmHg at 25°C . The molar refractivity is 61.2±0.3 cm3 .

Scientific Research Applications

Neurotrophic Factor Stimulation

1,3,7-Trihydroxyxanthone, closely related to 1,3,5-Trihydroxyxanthone, is derived from Polygalae Radix, a traditional Chinese medicinal herb. This compound has been studied for its potential in psychiatric disorder treatment due to its ability to significantly stimulate the expression of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) in rat astrocyte primary cultures. The stimulation occurs at both mRNA and protein levels, implicating its potential use in drug development for psychiatric disorders (Yang et al., 2018).

Synthesis and Coupling Reactions

1,3,7-Trihydroxyxanthone has been synthesized through a facile five-step process starting from 1,3,5-trimethoxybenzene. This synthesis process is significant for producing naturally occurring xanthones. The compound's regioselective coupling reactions with prenal have been demonstrated, providing a pathway to access natural products like osajaxanthone and nigrolineaxanthone F (Mondal et al., 2006).

Antimicrobial and EGFR-Tyrosine Kinase Inhibition

Polyhydroxylated xanthones, including variants like 1,3,7-Trihydroxyxanthone, have shown promising antibacterial activity and EGFR-tyrosine kinase inhibitory activity. These findings highlight the potential application of xanthones in developing new antibacterial agents and cancer therapeutics (Duangsrisai et al., 2014).

Xanthone Derivatives Synthesis

Research has explored the synthesis of various xanthone derivatives, including this compound. These syntheses contribute to the understanding of xanthones' chemical properties and potential applications in various fields, such as pharmacology and materials science (Anand & Jain, 1974).

Antioxidant Properties

Xanthones like this compound have been isolated from various plant species and studied for their antioxidant properties. This research is critical in exploring the potential health benefits of xanthones as natural antioxidants, which could be beneficial in preventing oxidative stress-related diseases (Jantan & Saputri, 2012).

Mechanism of Action

Target of Action

1,3,5-Trihydroxyxanthone is a highly cytotoxic natural compound . It has been found to modulate M1/M2 macrophage polarization and enhance surface TLR4 . This suggests that its primary targets are likely to be immune cells, particularly macrophages .

Mode of Action

The anti-inflammatory mechanism of this compound is mediated by the suppression of inducible nitric oxide synthase, cyclooxygenase-2, and phosphatidylinositol 3-kinase/protein kinase B expression and the upregulation of M2 anti-inflammatory signaling proteins phosphorylated signal transducer and activator of transcription 6 and peroxisome proliferator-activated receptors-γ .

Biochemical Pathways

The biosynthesis of this compound in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds, this compound (1,3,5-THX) or 1,3,7-THX, the core precursors for xanthones in most plants .

Pharmacokinetics

Information on the pharmacokinetics of this compound is currently limited. It is known that after glycosylation, xanthones may have improved characteristics such as solubility and pharmacological activity .

Result of Action

The greatest decrease in M1 inflammatory mediators, nitric oxide, PGE 2, and proinflammatory cytokines was observed with this compound treatment of LPS-activated macrophages . Following the resolution of inflammation, this compound enhanced surface TLR4 expression compared to LPS-stimulated cells, possibly preserving macrophage function .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the biosynthesis of xanthones in plants involves pathways that originate in plastids and endoplasmic reticulum, suggesting that cellular and environmental conditions could impact the production and action of these compounds .

properties

IUPAC Name

1,3,5-trihydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O5/c14-6-4-9(16)11-10(5-6)18-13-7(12(11)17)2-1-3-8(13)15/h1-5,14-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESIWQIMUSNPRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)OC3=CC(=CC(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415170
Record name 1,3,5-Trihydroxyxanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6732-85-0
Record name 1,3,5-Trihydroxyxanthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6732-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Trihydroxyxanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of compound 19 (1.9 g, 6.64 mmol) phenol (42 ml) and HI (35 ml) was refluxed at 160° C. for 8 hour and the reaction mixture was poured into aqueous NaHSO3 solution. The resulting yellow precipitate, was collected, purified by silica gel column chromatography (CH2Cl2 --MeOH, 4:1), and crystallized from methanol to give pale yellow needles 20, 1.41 g (5.78 mmol, 87%).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the biological activities reported for 1,3,5-Trihydroxyxanthone?

A1: this compound has demonstrated inhibitory effects against α-glucosidase, a key enzyme involved in carbohydrate digestion. [] This suggests potential applications in managing conditions like type 2 diabetes by controlling blood sugar levels. Additionally, it exhibited inhibitory activity against platelet aggregation induced by arachidonic acid, highlighting its potential as a cardiovascular protective agent. [] Further research explored its role in ameliorating colorectal carcinoma, indicating potential anti-cancer properties. []

Q2: What is the role of this compound in xanthone biosynthesis?

A2: this compound serves as a core precursor for various xanthone derivatives in plants. [] Specifically, it acts as a branch point in the pathway, leading to the production of compounds like swertianolin and gambogic acid. [] Studies have identified specific enzymes, like xanthone 4-prenyltransferases, that use this compound as a substrate in the biosynthesis of prenylated xanthones. []

Q3: Has this compound been found in natural sources?

A3: Yes, this compound has been isolated from various plant species. These include the heartwood of Allanblackia floribunda [], the twigs of Calophyllum inophyllum [], the aerial parts of Hypericum japonicum [], and the roots of Cudrania cochinchinensis []. Its presence in diverse species highlights its significance in plant metabolism and its potential as a scaffold for developing bioactive compounds.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C13H8O5. Its molecular weight is 244.20 g/mol.

Q5: Are there any synthetic routes reported for this compound and its derivatives?

A5: Yes, several synthetic approaches for this compound and its derivatives have been reported. Researchers have successfully synthesized 3-methylbut-2-enylated 1,3,5-trihydroxyxanthones, highlighting potential pathways for producing this compound and structurally related analogs. [, , ] These synthetic routes are crucial for obtaining sufficient quantities of the compound for further biological evaluation and potential development as a therapeutic agent.

Q6: Have any studies investigated the structure-activity relationship (SAR) of this compound?

A6: While specific SAR studies focusing solely on this compound are limited within the provided research, related studies provide insights. Research on prenylated xanthones suggests that the presence and position of prenyl groups significantly influence their interaction with the platelet-activating factor (PAF) receptor. [] Specifically, a geranyl group at the C-8 position was found to be beneficial for binding, whereas a hydroxylated prenyl group at the C-4 position decreased binding affinity. [] These findings suggest that structural modifications, particularly the introduction of prenyl groups at specific positions on the xanthone scaffold, can significantly impact biological activity.

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